molecular formula C25H21Cl2NO4 B8179283 Fmoc-2,6-dichloro-D-homophenylalanine

Fmoc-2,6-dichloro-D-homophenylalanine

Cat. No.: B8179283
M. Wt: 470.3 g/mol
InChI Key: RDVBAXARMUEXAG-HSZRJFAPSA-N
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Description

Fmoc-2,6-dichloro-D-homophenylalanine is a synthetic amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and two chlorine atoms at the 2- and 6-positions of the homophenylalanine side chain. This compound is structurally tailored for solid-phase peptide synthesis (SPPS), where the Fmoc group ensures orthogonal protection during sequential peptide elongation. The chlorine substituents introduce steric bulk and electronic effects, influencing peptide stability, solubility, and biological interactions.

Properties

IUPAC Name

(2R)-4-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO4/c26-21-10-5-11-22(27)19(21)12-13-23(24(29)30)28-25(31)32-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20,23H,12-14H2,(H,28,31)(H,29,30)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVBAXARMUEXAG-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC=C4Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=CC=C4Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,6-dichloro-D-homophenylalanine typically involves the protection of the amino group of 2,6-dichloro-D-homophenylalanine with the Fmoc group. This can be achieved through the reaction of 2,6-dichloro-D-homophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,6-dichloro-D-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fmoc-2,6-dichloro-D-homophenylalanine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-2,6-dichloro-D-homophenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Structural and Molecular Features

Key structural distinctions arise from substituent positions, halogenation, and stereochemistry. A comparative analysis is summarized in Table 1.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Substituents (Position/Type) Molecular Formula Molecular Weight (g/mol) Stereochemistry
Fmoc-2,6-dichloro-D-homophenylalanine Not explicitly provided* 2,6-Cl on homophenylalanine Inferred: C25H21Cl2NO4 ~470.34 (estimated) D
Fmoc-2,5-dichloro-L-homophenylalanine 1260592-96-8 2,5-Cl on homophenylalanine C25H21Cl2NO4 470.34 L
Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH) - 2,6-CH3 on tyrosine C23H21NO5 393.45 L
N-Fmoc-(R)-3-methoxy-homophenylalanine 1260610-30-7 3-OCH3 on homophenylalanine C26H25NO5 431.48 R
Fmoc-4-methoxy-L-homophenylalanine 205182-52-1 4-OCH3 on homophenylalanine C26H25NO5 431.48 L

*Note: Data for this compound inferred from analogs like Fmoc-2,5-dichloro-L-homophenylalanine .

Key Observations:
  • Halogenation vs. Alkylation : Chlorine atoms increase molecular weight (~470 g/mol) compared to methyl (393 g/mol) or methoxy (431 g/mol) substituents, enhancing hydrophobicity and steric hindrance .
  • Stereochemistry : The D-configuration in the target compound may alter peptide conformation and receptor binding compared to L-isomers .

Physical and Chemical Properties

  • Solubility : Chlorinated derivatives exhibit lower aqueous solubility compared to methoxy or methyl-substituted analogs, necessitating organic solvents like DMF or DMSO during SPPS .
  • Gelation Behavior : Fmoc-2 and Fmoc-3 (unrelated to homophenylalanine) form pH-responsive hydrogels, suggesting that substitution patterns critically influence self-assembly .

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